N-(4,5-Dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)-9-octadecenamide
Description
N-(4,5-Dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)-9-octadecenamide (CAS 74677-80-8) is an aromatic amide belonging to the pyrazole derivative family. Its chemical formula is C₂₇H₄₁N₃O₂, with a molecular weight of 439.63 g/mol . Structurally, it consists of a 4,5-dihydro-5-oxo-1-phenylpyrazole core linked to a monounsaturated C18 fatty acid chain (9-octadecenamide) via an amide bond. The (Z)-configuration of the double bond in the oleic acid moiety is confirmed by its InChI code: 1S/C27H41N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(31)28-25-23-27(32)30(29-25)24-20-17-16-18-21-24/h9-10,16-18,20-21H,2-8,11-15,19,22-23H2,1H3,(H,28,29,31)/b10-9- .
Properties
IUPAC Name |
(Z)-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)octadec-9-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(31)28-25-23-27(32)30(29-25)24-20-17-16-18-21-24/h9-10,16-18,20-21H,2-8,11-15,19,22-23H2,1H3,(H,28,29,31)/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZIRRWZTGNUCT-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC1=NN(C(=O)C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NC1=NN(C(=O)C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74677-80-8 | |
| Record name | N-(4,5-Dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)-9-octadecenamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-Dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)-9-octadecenamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Formation of the Octadecenamide Chain: The octadecenamide chain is attached through an amidation reaction, where the amine group of the pyrazole derivative reacts with an octadecenoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure: Control of reaction conditions to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-Dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)-9-octadecenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-(4,5-Dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)-9-octadecenamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4,5-Dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)-9-octadecenamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways: Modulation of biochemical pathways related to inflammation, cell signaling, and metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features of Selected Compounds
Key Observations :
Physicochemical Properties
Table 3: Spectral and Analytical Data
Insights :
- The target compound’s lack of reported spectral data limits direct comparison, but its oleic acid chain would likely produce distinct ¹H-NMR signals (e.g., δ 5.3–5.4 for the cis double bond) and a higher molecular ion peak (m/z 440.6 for [M+H]⁺).
- Elemental analysis discrepancies in analogs (e.g., 3a: ΔC = +0.21%) highlight minor impurities common in synthetic workflows .
Biological Activity
N-(4,5-Dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)-9-octadecenamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and structure-activity relationships (SAR) based on recent research findings.
The compound's molecular formula is with a molecular weight of approximately 315.45 g/mol. It features a pyrazole ring, which is often associated with various biological activities, including anti-inflammatory and anticancer effects.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Pyrazole compounds have demonstrated efficacy against various cancer cell lines by inhibiting critical pathways involved in tumor growth, such as BRAF(V600E) and EGFR signaling pathways .
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | BRAF(V600E) | TBD | |
| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Phytopathogenic fungi | 25.6 |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines and enzymes such as nitric oxide synthase (iNOS) and cyclooxygenase (COX), which are crucial in inflammatory pathways .
Case Study: Inhibition of TNF-alpha Production
A study demonstrated that derivatives similar to this compound significantly reduced TNF-alpha levels in LPS-stimulated macrophages, suggesting their potential as anti-inflammatory agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring can enhance potency and selectivity towards specific biological targets.
Table 2: Structure Modifications and Biological Activities
Q & A
Q. How is N-(4,5-Dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)-9-octadecenamide synthesized, and what are the critical reaction conditions?
Methodological Answer: The synthesis involves coupling a pyrazolone scaffold with a fatty acid amide. A typical route includes:
Formation of the pyrazolone core : Reacting phenylhydrazine with a β-ketoester under acidic conditions to yield 4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole.
Amidation : Introducing the 9-octadecenamide group via a nucleophilic acyl substitution reaction, using activated carboxylic acid derivatives (e.g., acyl chlorides) in anhydrous solvents like dichloromethane or THF.
Critical Conditions :
- Temperature control (0–25°C) to prevent side reactions.
- Use of coupling agents (e.g., DCC/DMAP) for efficient amide bond formation.
- Purification via column chromatography or recrystallization to isolate the product .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the structure, with characteristic peaks for the phenyl group (δ 7.2–7.5 ppm), pyrazolone carbonyl (δ 165–170 ppm), and olefinic protons (δ 5.3–5.4 ppm) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction is performed. The SHELX suite (e.g., SHELXL) refines the structure, resolving bond lengths and angles. ORTEP-3 software visualizes the molecular geometry .
- Mass Spectrometry (HRMS) : Validates the molecular formula (C27H41N3O2) with high-resolution data .
Advanced Research Questions
Q. What is the compound’s inhibitory activity against kinase enzymes, and how is this assessed?
Methodological Answer: The pyrazolone moiety suggests potential kinase inhibition. Assays include:
- Kinase Activity Assays : Measure inhibition of kinases (e.g., ROCKII, Aurora A) using ATP-competitive assays with [γ-32P]ATP. IC50 values are determined via dose-response curves.
- Cellular Assays : Evaluate effects on cell proliferation (e.g., MTT assay) in cancer cell lines.
Key Observations : - Structural analogs (e.g., Rho kinase inhibitors) show IC50 values in the nanomolar range, suggesting similar potency for this compound .
Q. How does the compound interact with biological targets like fatty acid amide hydrolase (FAAH), and what experimental approaches are used?
Methodological Answer:
- FAAH Inhibition Assay : Incubate the compound with FAAH and the substrate anandamide (AEA). Quantify residual AEA via LC-MS or fluorescent probes.
- Molecular Docking : Use software like AutoDock to model interactions between the compound’s amide group and FAAH’s catalytic serine residue.
Data Insight : - Related amides (e.g., OMDM-1) exhibit FAAH inhibition, suggesting a shared mechanism .
Q. What are the compound’s environmental and toxicological profiles, and how are these determined?
Methodological Answer:
- Ecotoxicity : Assessed using OECD Test Guideline 203 (fish acute toxicity). A structurally similar amide (CAS 109-28-4) showed LC50 = 0.2487 mg/L for fish, indicating high aquatic toxicity .
- Acute Oral Toxicity : Tested in rodents (OECD 423). Analogous compounds have LD50 values of 300–2000 mg/kg, classifying them as Category 4 (harmful) .
Mitigation : Use biodegradation studies (e.g., OECD 301B) to evaluate environmental persistence.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
